1,2-Dithiane-4-carboxylic acid

Polymer Chemistry Materials Science Thermal Stability

Researchers often face harsh acidic conditions in traditional orthoester synthesis. 1,2-Dithiane-4-carboxylic acid (CAS 14091-99-7) offers a milder electrochemical pathway. Key differentiation: • Electrochemical precursor for orthoesters bearing sensitive functional groups (alkenes, alkynes, halides) under green conditions. • Six-membered disulfide ring for controlled ring-opening polymerization, distinct from five-membered analogs. • High melting point (109-113 °C) ensures free-flowing solid stability during storage, unlike lower-melting asparagusic acid.

Molecular Formula C5H8O2S2
Molecular Weight 164.3 g/mol
CAS No. 14091-99-7
Cat. No. B082653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dithiane-4-carboxylic acid
CAS14091-99-7
Synonyms1,2-Dithiane-4-carboxylic acid
Molecular FormulaC5H8O2S2
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESC1CSSCC1C(=O)O
InChIInChI=1S/C5H8O2S2/c6-5(7)4-1-2-8-9-3-4/h4H,1-3H2,(H,6,7)
InChIKeyYOKHUQHEMRAAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dithiane-4-carboxylic acid (CAS 14091-99-7) — A Six-Membered Dithiane Building Block for Orthoester Synthesis and Disulfide Chemistry


1,2-Dithiane-4-carboxylic acid (CAS 14091-99-7) is a sulfur-containing heterocyclic building block consisting of a six-membered 1,2-dithiane ring with a carboxylic acid substituent at the 4-position . It belongs to the dithiane carboxylic acid family, which serves as versatile precursors for electrochemical orthoester synthesis under mild conditions [1]. The compound exhibits distinct physicochemical properties, including a melting point of 109–113 °C and a predicted pKa of 4.15 ± 0.20, differentiating it from the structurally analogous five-membered ring compound asparagusic acid (1,2-dithiolane-4-carboxylic acid) .

Synthetic Utility Anodic orthoester synthesis under mild, green electrochemical conditions
Polymer Chemistry Six-membered disulfide ring enables controlled ring-opening polymerization
Selection Context Differentiates from five-membered dithiolane analogs in thermal, acid, and handling profiles

Why 1,2-Dithiane-4-carboxylic acid Cannot Be Replaced by Generic Dithiane Analogs


Substitution of 1,2-dithiane-4-carboxylic acid with closely related analogs (e.g., 1,3-dithiane derivatives, 1,2-dithiolane-4-carboxylic acid, or 1,2-dithiane-3-carboxylic acid) alters key physicochemical and reactivity parameters that directly impact synthetic outcomes and material properties. The six-membered 1,2-dithiane ring exhibits distinct thermal and polymerization behavior compared to the five-membered 1,2-dithiolane system [1]. Furthermore, the position of the carboxylic acid group (C4 vs. C3) influences both electronic properties and steric accessibility during derivatization . These differences preclude simple interchangeability in applications requiring specific ring strain, disulfide bond reactivity, or acid strength.

Ring-size mismatch Six-membered 1,2-dithiane ring opening differs from five-membered dithiolane; polymer stability may shift.
COOH position effect Carboxyl at C4 vs C3 alters electronic influence and steric accessibility, modifying reactivity.
Acid strength variation pKa shift relative to asparagusic acid affects ionization behavior in solution and biological contexts.

Quantitative Differentiation: 1,2-Dithiane-4-carboxylic acid vs. Structural Analogs


Ring-Size Dependent Thermal and Polymerization Stability: 1,2-Dithiane vs. 1,2-Dithiolane

1,2-Dithiane-4-carboxylic acid contains a six-membered disulfide ring, which exhibits different thermal and polymerization behavior compared to the five-membered 1,2-dithiolane ring present in asparagusic acid. Under heating with sodium methanethiolate, substituted 1,2-dithianes are not stable toward ring-opening polymerization, whereas 1,3-dithiane derivatives form stable polymers [1]. This differential stability directly impacts the compound's suitability for applications requiring controlled disulfide cleavage or polymer backbone integration.

Ring Stability
Cross-study comparable
1,2-Dithiane ring not stable toward thermal/alkaline ring-opening polymerization; 1,3-dithiane polymers stable to ~250 °C.
Polymer design pathway selection
Controlled cleavage vs. stability dictates application.
Polymer Chemistry Materials Science Thermal Stability

Acid Strength (pKa): 1,2-Dithiane-4-carboxylic acid vs. Asparagusic Acid

The predicted pKa of 1,2-dithiane-4-carboxylic acid (4.15 ± 0.20) is higher than that of the five-membered analog asparagusic acid (1,2-dithiolane-4-carboxylic acid), which has a reported pKa of 3.98 [1]. This difference in acid strength arises from the reduced ring strain in the six-membered 1,2-dithiane ring, which affects the electron-withdrawing character of the disulfide moiety on the carboxylic acid group.

Acid Strength
Cross-study comparable
pKa 4.15 ± 0.20 (predicted) vs. Asparagusic acid 3.98
Ionization state differentiation
ΔpKa ~0.17; higher neutral fraction at physiological pH.
Medicinal Chemistry Bioconjugation Ionization State

Melting Point Differential: Solid-State Processing and Purification

1,2-Dithiane-4-carboxylic acid exhibits a melting point of 109–113 °C , which is approximately 35 °C higher than that of asparagusic acid (75.7–76.5 °C) [1]. This substantial difference in melting point reflects the distinct crystal packing and intermolecular interactions of the six-membered dithiane ring compared to the five-membered dithiolane ring.

Melting Point
Direct comparison
109–113 °C vs. Asparagusic acid 75.7–76.5 °C
Solid-handling advantage
ΔT ≈ 35 °C higher; simplifies recrystallization and storage.
Process Chemistry Crystallization Solid-State Properties

Electrochemical Orthoester Synthesis: Functional Group Tolerance Advantage

Dithiane carboxylic acids, including 1,2-dithiane-4-carboxylic acid, serve as versatile precursors for the anodic oxidation synthesis of functionalized orthoesters. The methodology tolerates a wide range of functional groups—alkenes, alkynes, silyl ethers, Boc carbamates, nitriles, and halides—that are incompatible with the classic Pinner reaction [1]. In comparative experiments, replacing the dithiane with a dibenzyl thioacetal led to a slight decrease in orthoester yield and generated dibenzyldisulfide as a difficult-to-remove side product [1].

Orthoester Synthesis
Direct comparison
Anodic oxidation tolerates alkenes, alkynes, silyl ethers, Boc, nitriles, halides; Pinner reaction incompatible.
Broad functional group scope
Mild conditions, avoids strong acid.
Electrosynthesis Orthoester Chemistry Green Chemistry

Optimal Application Scenarios for 1,2-Dithiane-4-carboxylic acid Based on Quantitative Differentiation


Electrochemical Synthesis of Functional Group-Dense Orthoesters

Utilize 1,2-dithiane-4-carboxylic acid as a precursor in anodic oxidation reactions to prepare orthoesters bearing sensitive functional groups (alkenes, alkynes, nitriles, halides). The mild, green electrochemical conditions avoid the harsh acidity of the Pinner reaction, enabling the construction of complex orthoester libraries for medicinal chemistry and materials science [1].

Polymer Chemistry Requiring Controlled Disulfide Ring-Opening

Employ 1,2-dithiane-4-carboxylic acid as a monomer or crosslinker in polymerization reactions where the six-membered disulfide ring undergoes controlled ring-opening under thermal or nucleophilic conditions. This behavior contrasts with the stability of 1,3-dithiane polymers and enables the design of degradable or stimuli-responsive polymer networks [1].

Solid-Phase Synthesis and Crystallization-Driven Purification

Leverage the relatively high melting point of 1,2-dithiane-4-carboxylic acid (109–113 °C) for solid-phase peptide synthesis or crystallization-based purification workflows. The compound remains a stable, free-flowing solid at ambient temperatures, whereas the lower-melting asparagusic acid (75.7–76.5 °C) may soften or clump under similar storage and handling conditions .

Bioconjugation and Prodrug Design Requiring Modulated Acidity

Incorporate 1,2-dithiane-4-carboxylic acid as a less acidic alternative to asparagusic acid (pKa 4.15 vs. 3.98) for bioconjugation or prodrug strategies where a higher proportion of the neutral carboxylic acid form is desired at physiological pH. This subtle difference in ionization can influence cellular uptake, esterase susceptibility, and off-target interactions .

Application
Selection Property
Validation Focus
Electrochemical orthoester synthesis
Mild anodic oxidation compatibility
Functional group tolerance screen (alkenes, nitriles, halides)
Disulfide ring-opening polymerization
Controlled ring-opening under thermal/nucleophilic conditions
Degradable network or stimuli-responsive behavior evaluation
Solid-phase synthesis & purification
Higher melting point enabling solid handling
Recrystallization and ambient storage stability assessment
Bioconjugation & prodrug design
Modulated acidity (less acidic than dithiolane analog)
Ionization state and cellular uptake studies at physiological pH

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